molecular formula C14H20BrN3O B13695609 4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide

4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide

Cat. No.: B13695609
M. Wt: 326.23 g/mol
InChI Key: NKAGWYIMFXMKGV-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a piperazine moiety attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide typically involves the following steps:

    Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and piperazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide is unique due to the presence of both the bromine atom and the piperazine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

4-bromo-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C14H20BrN3O/c1-17-8-10-18(11-9-17)7-6-16-14(19)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3,(H,16,19)

InChI Key

NKAGWYIMFXMKGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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